14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione Chetomin is an organic heteropentacyclic compound of the class of epipolythiodioxopiperazine. Isolated from Chaetomium globosum and Farrowia seminuda, it exhibits immunosuppressive activity. It has a role as an immunosuppressive agent and a Chaetomium metabolite. It is a member of indoles, an organic disulfide and an organic heteropentacyclic compound.
Brand Name: Vulcanchem
CAS No.: 1403-36-7
VCID: VC0523417
InChI: InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
SMILES: CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO
Molecular Formula: C31H30N6O6S4
Molecular Weight: 710.9 g/mol

14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

CAS No.: 1403-36-7

Inhibitors

VCID: VC0523417

Molecular Formula: C31H30N6O6S4

Molecular Weight: 710.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione - 1403-36-7

CAS No. 1403-36-7
Product Name 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Molecular Formula C31H30N6O6S4
Molecular Weight 710.9 g/mol
IUPAC Name (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Standard InChI InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
Standard InChIKey ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
Isomeric SMILES CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO
SMILES CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO
Canonical SMILES CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO
Appearance Solid powder
Description Chetomin is an organic heteropentacyclic compound of the class of epipolythiodioxopiperazine. Isolated from Chaetomium globosum and Farrowia seminuda, it exhibits immunosuppressive activity. It has a role as an immunosuppressive agent and a Chaetomium metabolite. It is a member of indoles, an organic disulfide and an organic heteropentacyclic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Chetomin; CTM; NSC-289491; NSC 289491; NSC289491.
Reference 1: Wu Q, Li G, Deng S, Ouyang L, Li L, Liu L, Luo N, Song X, He G, Gong C, Wei Y. Enhanced antitumor activity and mechanism of biodegradable polymeric micelles-encapsulated chetomin in both transgenic zebrafish and mouse models. Nanoscale. 2014 Oct 21;6(20):11940-52. doi: 10.1039/c4nr02978j. Epub 2014 Sep 1. PubMed PMID: 25175172.
2: Yano K, Horinaka M, Yoshida T, Yasuda T, Taniguchi H, Goda AE, Wakada M, Yoshikawa S, Nakamura T, Kawauchi A, Miki T, Sakai T. Chetomin induces degradation of XIAP and enhances TRAIL sensitivity in urogenital cancer cells. Int J Oncol. 2011 Feb;38(2):365-74. doi: 10.3892/ijo.2010.874. Epub 2010 Dec 15. PubMed PMID: 21165560.
3: Welch TR, Williams RM. Studies on the Biosynthesis of Chetomin: Enantiospecific Synthesis of a Putative, Late-Stage Biosynthetic Intermediate. Tetrahedron. 2013 Jan 1;69(2):770-773. PubMed PMID: 24489414; PubMed Central PMCID: PMC3908826.
4: Viziteu E, Grandmougin C, Goldschmidt H, Seckinger A, Hose D, Klein B, Moreaux J. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma. Br J Cancer. 2016 Mar 1;114(5):519-23. doi: 10.1038/bjc.2016.20. Epub 2016 Feb 11. PubMed PMID: 26867162; PubMed Central PMCID: PMC4782210.
5: Staab A, Loeffler J, Said HM, Diehlmann D, Katzer A, Beyer M, Fleischer M, Schwab F, Baier K, Einsele H, Flentje M, Vordermark D. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells. BMC Cancer. 2007 Nov 13;7:213. PubMed PMID: 17999771; PubMed Central PMCID: PMC2200672.
6: Jin Z, Aixi Y, Baiwen Q, Zonghuan L, Xiang H. Inhibition of hypoxia-inducible factor-1 alpha radiosensitized MG-63 human osteosarcoma cells in vitro. Tumori. 2015 Sep-Oct;101(5):578-84. doi: 10.5301/tj.5000243. Epub 2015 Aug 4. PubMed PMID: 26350185.
7: Kessler J, Hahnel A, Wichmann H, Rot S, Kappler M, Bache M, Vordermark D. HIF-1α inhibition by siRNA or chetomin in human malignant glioma cells: effects on hypoxic radioresistance and monitoring via CA9 expression. BMC Cancer. 2010 Nov 4;10:605. doi: 10.1186/1471-2407-10-605. PubMed PMID: 21050481; PubMed Central PMCID: PMC2992520.
8: Jen WC, Jones GA. Effects of chetomin on growth and acidic fermentation products of rumen bacteria. Can J Microbiol. 1983 Oct;29(10):1399-404. PubMed PMID: 6686488.
9: Hiraki M, Hwang SY, Cao S, Ramadhar TR, Byun S, Yoon KW, Lee JH, Chu K, Gurkar AU, Kolev V, Zhang J, Namba T, Murphy ME, Newman DJ, Mandinova A, Clardy J, Lee SW. Small-Molecule Reactivation of Mutant p53 to Wild-Type-like p53 through the p53-Hsp40 Regulatory Axis. Chem Biol. 2015 Sep 17;22(9):1206-16. doi: 10.1016/j.chembiol.2015.07.016. Epub 2015 Aug 27. PubMed PMID: 26320861; PubMed Central PMCID: PMC4670040.
10: Reece KM, Richardson ED, Cook KM, Campbell TJ, Pisle ST, Holly AJ, Venzon DJ, Liewehr DJ, Chau CH, Price DK, Figg WD. Epidithiodiketopiperazines (ETPs) exhibit in vitro antiangiogenic and in vivo antitumor activity by disrupting the HIF-1α/p300 complex in a preclinical model of prostate cancer. Mol Cancer. 2014 Apr 28;13:91. doi: 10.1186/1476-4598-13-91. PubMed PMID: 24775564; PubMed Central PMCID: PMC4113146.
11: McInnes AG, Taylor A, Walter JA. The structure of chetomin. J Am Chem Soc. 1976 Oct 13;98(21):6741. PubMed PMID: 972228.
12: Fernandez EV, Reece KM, Ley AM, Troutman SM, Sissung TM, Price DK, Chau CH, Figg WD. Dual targeting of the androgen receptor and hypoxia-inducible factor 1α pathways synergistically inhibits castration-resistant prostate cancer cells. Mol Pharmacol. 2015 Jun;87(6):1006-12. doi: 10.1124/mol.114.097477. Epub 2015 Mar 31. PubMed PMID: 25829060; PubMed Central PMCID: PMC4429716.
13: Lai FF, Niu F, Yang HZ, Zhou WQ, Chen XG. [Development of a novel screening assay for inhibitors targeting HIF-1alpha and P300 interaction]. Yao Xue Xue Bao. 2014 Jun;49(6):849-53. Chinese. PubMed PMID: 25212031.
14: GEIGER WB. Chetomin an antibiotic substance from Chaetomium cochliodes; composition and functional groups. Arch Biochem. 1949 Mar;21(1):125-31. PubMed PMID: 18124507.
15: Indelicato M, Pucci B, Schito L, Reali V, Aventaggiato M, Mazzarino MC, Stivala F, Fini M, Russo MA, Tafani M. Role of hypoxia and autophagy in MDA-MB-231 invasiveness. J Cell Physiol. 2010 May;223(2):359-68. doi: 10.1002/jcp.22041. PubMed PMID: 20112292.
16: Brewer D, Hannah DE, Rahman R, Taylor A. The growth of Bacillus subtilis in media containing chetomin, sporidesmin, and gliotoxin. Can J Microbiol. 1967 Nov;13(11):1451-60. PubMed PMID: 4965004.
17: Xu GB, He G, Bai HH, Yang T, Zhang GL, Wu LW, Li GY. Indole Alkaloids from Chaetomium globosum. J Nat Prod. 2015 Jul 24;78(7):1479-85. doi: 10.1021/np5007235. Epub 2015 Jun 30. PubMed PMID: 26125976.
18: Trown PW. Antiviral activity of N, N'-dimethyl-epidithiapiperazinedione, a synthetic compound related to the gliotoxins, LL-S88alpha and beta, chetomin and the sporidesmins. Biochem Biophys Res Commun. 1968 Nov 8;33(3):402-7. PubMed PMID: 5722231.
19: Brewer D, Duncan JM, Jerram WA, Leach CK, Safe S, Taylor A, Vining LC, Archibald RM, Stevenson RG, Mirocha CJ, Christensen CM. Ovine ill-thrift in Nova Scotia. 5. The production and toxicology of chetomin, a metabolite of chaetomium spp. Can J Microbiol. 1972 Jul;18(7):1129-37. PubMed PMID: 5070711.
20: Park JK, Kang TG, Kang MY, Park JE, Cho IA, Shin JK, Choi WJ, Lee SA, Choi WS, Kwon HM, Lee JH, Paik WY. Increased NFAT5 expression stimulates transcription of Hsp70 in preeclamptic placentas. Placenta. 2014 Feb;35(2):109-16. doi: 10.1016/j.placenta.2013.12.005. Epub 2013 Dec 21. PubMed PMID: 24398013.
PubChem Compound 10417379
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator